molecular formula C18H17BrN2O4 B11599333 1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B11599333
M. Wt: 405.2 g/mol
InChI Key: HQYXOOLNERZVPF-UHFFFAOYSA-N
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Description

1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of Chalcone Derivative: The initial step involves the formation of a chalcone derivative through Claisen–Schmidt condensation. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide.

    Michael Addition: The chalcone derivative then undergoes a Michael addition reaction with 1,3-dimethylbarbituric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as distillation, crystallization, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows for the study of its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(4-BROMOPHENYL)-2-(2,5-DIMETHOXYPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrN2O4

Molecular Weight

405.2 g/mol

IUPAC Name

1-[5-(4-bromophenyl)-2-(2,5-dimethoxyphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C18H17BrN2O4/c1-11(22)21-18(15-10-14(23-2)8-9-16(15)24-3)25-17(20-21)12-4-6-13(19)7-5-12/h4-10,18H,1-3H3

InChI Key

HQYXOOLNERZVPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)Br)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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